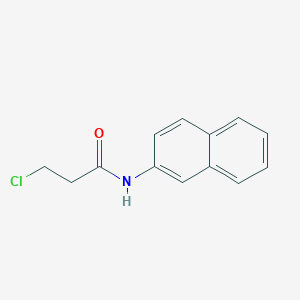

3-chloro-N-(naphthalen-2-yl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-naphthalen-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO/c14-8-7-13(16)15-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAYIAPFTTXPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399280 | |

| Record name | 3-chloro-N-(naphthalen-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183111-59-3 | |

| Record name | 3-chloro-N-(naphthalen-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-chloro-N-(naphthalen-2-yl)propanamide (CAS 183111-59-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-N-(naphthalen-2-yl)propanamide (CAS No. 183111-59-3), a halogenated N-aryl amide. While specific research on this compound is limited, this document synthesizes information from related chemical structures and established methodologies to offer a robust framework for its synthesis, characterization, and potential biological evaluation. The core structure, combining a naphthalene moiety with a reactive chloropropanamide side chain, suggests potential utility as a chemical intermediate or a candidate for antimicrobial screening programs. This guide details a probable synthetic route, analytical characterization techniques, and a complete protocol for preliminary antimicrobial activity screening, providing a foundational resource for researchers initiating studies on this compound.

Introduction and Rationale

N-aryl amides are a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active molecules. The naphthalene ring system, in particular, is a well-established pharmacophore known for its lipophilic nature and ability to engage in π-π stacking interactions with biological targets. Derivatives of naphthylamine have been explored for a range of bioactivities, including significant antimicrobial and antifungal properties.

The subject of this guide, this compound, integrates this privileged naphthalene scaffold with a 3-chloropropanamide functional group. This reactive alkyl chloride "warhead" presents an intriguing feature for covalent modification of biological targets or as a versatile synthetic handle for further chemical elaboration. Given the documented antimicrobial potential of related N-naphthylamides, a primary application for this compound lies in its evaluation as a novel antibacterial or antifungal agent. This guide serves as a Senior Application Scientist's perspective on how to approach the synthesis, purification, and initial biological screening of this promising, yet underexplored, molecule.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its handling, formulation, and interpretation of biological data. The key properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 183111-59-3 | PubChem CID 4097221 |

| Molecular Formula | C₁₃H₁₂ClNO | PubChem CID 4097221 |

| Molecular Weight | 233.69 g/mol | PubChem CID 4097221 |

| IUPAC Name | This compound | PubChem CID 4097221 |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)CCCl | PubChem CID 4097221 |

| Appearance | (Predicted) Off-white to light tan crystalline solid | Inferred from related compounds |

| Solubility | (Predicted) Soluble in DMSO, DMF, DCM, Ethyl Acetate; Poorly soluble in water | Inferred from structure |

Synthesis and Purification Workflow

The most direct and industrially scalable method for synthesizing N-aryl amides is the acylation of an amine with an acyl chloride. This approach is highly efficient for forming the amide bond in this compound.

Synthetic Pathway

The synthesis proceeds via a nucleophilic acyl substitution, where the nucleophilic nitrogen of 2-naphthylamine attacks the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. A mild base, such as triethylamine (TEA) or pyridine, is included to scavenge the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: Proposed synthesis of this compound.

Step-by-Step Synthesis Protocol

Causality: Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve both reactants. The reaction is initiated at 0°C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine, preventing side reactions. Triethylamine is a non-nucleophilic base perfect for neutralizing the generated HCl without competing in the main reaction.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-naphthylamine (1.0 eq).

-

Dissolution: Dissolve the 2-naphthylamine in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Base Addition: Add triethylamine (TEA, 1.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0°C in an ice-water bath.

-

Acyl Chloride Addition: Dissolve 3-chloropropanoyl chloride (1.05 eq) in anhydrous DCM and add it dropwise to the cooled amine solution via the dropping funnel over 30 minutes. Maintain the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess TEA and unreacted amine), saturated sodium bicarbonate solution (to remove residual acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure product.

Quality Control and Characterization

Purity and structural confirmation are paramount. The following analytical techniques are essential.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, identify characteristic peaks for the naphthalene ring protons, the amide proton (a broad singlet), and the two triplet signals of the chloropropionyl group.

-

Mass Spectrometry (LC-MS): To confirm the molecular weight (233.69 g/mol ) and assess purity. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be a key diagnostic feature.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase C18 column with a gradient of acetonitrile and water is a standard starting point for N-aryl amides.

-

Infrared (IR) Spectroscopy: To identify key functional groups, including the N-H stretch (~3300 cm⁻¹) and the amide C=O stretch (~1660 cm⁻¹).

Postulated Biological Activity and Mechanism of Action

Rationale for Antimicrobial Activity

While no direct biological data exists for this compound, its structural components strongly suggest potential antimicrobial activity.

-

Naphthalene Moiety: The lipophilic naphthalene ring can facilitate the compound's partitioning into and disruption of microbial cell membranes, a common mechanism for antimicrobial agents.

-

Amide Linkage: The amide group can form hydrogen bonds, potentially interacting with bacterial or fungal enzymes or structural proteins.

-

Chlorinated Side Chain: The alkyl chloride is a weak electrophile. It could potentially act as a covalent warhead, irreversibly binding to nucleophilic residues (like cysteine or histidine) in essential microbial enzymes, leading to their inactivation.

Hypothetical Mechanism of Action

The compound may exert a multi-pronged attack. Initially, the lipophilic naphthalene group would drive its accumulation in the bacterial cell membrane. This could disrupt membrane potential and integrity. Subsequently, the compound could penetrate the cell and the electrophilic chloro-propyl group could covalently modify critical intracellular enzymes involved in metabolism or cell wall synthesis, leading to cell death.

Caption: Postulated mechanism of antimicrobial action.

Metabolically, if introduced into a mammalian system, the compound would likely undergo N-hydroxylation via cytochrome P450 enzymes (specifically CYP1A2), a common metabolic pathway for aromatic amines like 2-naphthylamine.

Experimental Protocols for Biological Evaluation

To validate the hypothesized antimicrobial activity, a systematic screening approach is necessary. The following protocols provide a validated workflow for determining the compound's efficacy.

Workflow for Antimicrobial Screening

Caption: Workflow for primary in vitro screening.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Trustworthiness: This protocol is based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI) and EUCAST, ensuring reproducibility and comparability of results.

-

Prepare Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL.

-

Prepare Bacterial Inoculum: From a fresh agar plate, select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli). Inoculate into a suitable broth (e.g., Mueller-Hinton Broth). Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in broth to achieve a desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Controls: Include a positive control (bacteria in broth with no compound) and a negative control (broth only).

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Safety and Handling

As a novel chemical with limited toxicological data, this compound must be handled with care. The following precautions are derived from guidelines for related halogenated and aromatic amine compounds.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.

-

Handling: Handle only in a well-ventilated chemical fume hood. Avoid creating dust. Do not breathe dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and collect in a sealed container for chemical waste disposal. Ventilate the area thoroughly.

-

Toxicity Profile (Inferred): The parent amine, 2-naphthylamine, is a known carcinogen. While the amide is generally less reactive, appropriate caution is warranted. Halogenated organic compounds can be irritants and may have unknown long-term health effects.

Conclusion and Future Directions

This compound represents an accessible yet underexplored area of chemical space. This guide provides a comprehensive, technically grounded framework for its synthesis, characterization, and initial biological evaluation. The structural alerts within the molecule strongly suggest that screening for antimicrobial activity is a logical and promising first step for any research program. Future work should focus on executing the proposed antimicrobial screens to generate the first biological data for this compound. Positive results would warrant further studies into its mechanism of action, structure-activity relationship (SAR) through analog synthesis, and evaluation against drug-resistant microbial strains.

References

- Chopra, B., Dhingra, A. K., Kapoor, R. P., & Parsad, D. N. (2017). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Journal of Exploratory Research in Pharmacology, 2(4), 107-114.

- Movsisyan, M., Heugebaert, T. S. A., Roman, B. I., Dams, R., Van Campenhout, R., Conradi, M., & Stevens, C. V. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Am

An In-depth Technical Guide to 3-chloro-N-(naphthalen-2-yl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-chloro-N-(naphthalen-2-yl)propanamide, a molecule of interest in medicinal chemistry and materials science. This document details its fundamental physicochemical properties, including its molecular weight, and presents a detailed, field-proven protocol for its synthesis. Furthermore, a thorough in-silico spectroscopic analysis is provided, encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), to aid in its characterization. The guide also explores the potential biological activities and applications of this compound, drawing upon the known bioactivities of related N-aryl propanamides. Safety considerations and a complete list of references are included to ensure a comprehensive and authoritative resource for researchers.

Introduction

This compound is a synthetic organic compound featuring a naphthalene moiety linked to a chloropropanamide chain. The unique combination of the bulky, aromatic naphthalene group and the reactive chloropropylamide sidechain makes it an intriguing candidate for various applications, including as an intermediate in organic synthesis and as a scaffold in the design of novel therapeutic agents. The N-aryl propanamide structural motif is present in a number of biologically active compounds, exhibiting a range of activities including anticancer and leishmanicidal properties.[1] This guide aims to provide a consolidated and in-depth resource for professionals working with or interested in this specific molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 233.69 g/mol | [2] |

| Chemical Formula | C₁₃H₁₂ClNO | [2] |

| CAS Number | 183111-59-3 | [2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)CCCl | [2] |

| InChI Key | VOAYIAPFTTXPSY-UHFFFAOYSA-N | [2] |

| XLogP3 | 2.9 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 233.060742 g/mol | [2] |

Synthesis Protocol

The synthesis of this compound can be efficiently achieved via a Schotten-Baumann reaction. This well-established method involves the acylation of an amine with an acyl chloride in the presence of a base. In this case, 2-naphthylamine is reacted with 3-chloropropionyl chloride.

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Methodology

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-naphthylamine (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add a suitable base, such as triethylamine (1.2 eq.) or pyridine (1.2 eq.), to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Acyl Chloride Addition: Add a solution of 3-chloropropionyl chloride (1.1 eq.) in the same anhydrous solvent dropwise to the stirred reaction mixture over a period of 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene ring and the aliphatic protons of the chloropropanamide chain.

-

Naphthalene Protons (Ar-H): A complex multiplet pattern in the range of δ 7.2-8.0 ppm, integrating to 7 protons. The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton on the naphthalene ring system.

-

Amide Proton (-NH-): A broad singlet is expected in the region of δ 8.5-9.5 ppm. The chemical shift of this proton can be sensitive to solvent and concentration.

-

Methylene Protons (-CH₂-Cl): A triplet is predicted around δ 3.8-4.0 ppm, integrating to 2 protons. The triplet splitting is due to coupling with the adjacent methylene group.

-

Methylene Protons (-CO-CH₂-): A triplet is expected around δ 2.8-3.0 ppm, integrating to 2 protons, coupled with the neighboring methylene group attached to the chlorine atom.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon (-C=O): A signal is anticipated in the downfield region, around δ 168-172 ppm.

-

Naphthalene Carbons (Ar-C): Multiple signals in the aromatic region of δ 110-140 ppm.

-

Methylene Carbon (-CH₂-Cl): A signal is expected around δ 40-45 ppm.

-

Methylene Carbon (-CO-CH₂-): A signal is predicted around δ 35-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹.

-

N-H Bend (Amide II): A medium to strong absorption band in the range of 1510-1550 cm⁻¹.

-

C-H Stretch (Aromatic): Multiple weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands in the region of 2850-2960 cm⁻¹.

-

C-Cl Stretch: A medium to strong absorption band in the range of 600-800 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z 233, corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in an M+2 peak at m/z 235 with about one-third the intensity of the M⁺ peak.

-

Major Fragmentation Pathways:

-

Loss of a chlorine radical to give a fragment at m/z 198.

-

Alpha-cleavage at the carbonyl group, leading to the formation of the naphthalen-2-yl isocyanate radical cation (m/z 169) or the 3-chloropropanoyl cation (m/z 90).

-

McLafferty rearrangement, if sterically feasible, could lead to the loss of propene and the formation of a fragment corresponding to N-(naphthalen-2-yl)formamide.

-

Sources

An In-Depth Technical Guide to the Synthesis of 3-chloro-N-(naphthalen-2-yl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Significance

3-chloro-N-(naphthalen-2-yl)propanamide possesses a unique bifunctional architecture, incorporating a naphthalene moiety and a reactive chloropropanamide side chain. The naphthalene group is a common pharmacophore found in numerous bioactive molecules, contributing to their lipophilicity and potential for π-π stacking interactions with biological targets. The chloropropanamide portion offers a versatile handle for further chemical modifications, such as nucleophilic substitutions, to generate a diverse library of derivative compounds. This makes this compound a valuable intermediate in drug discovery and development.

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| Molecular Formula | C₁₃H₁₂ClNO |

| Molecular Weight | 233.69 g/mol |

| IUPAC Name | This compound |

| CAS Number | 183111-59-3 |

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound is achieved through the N-acylation of 2-naphthylamine with 3-chloropropionyl chloride. This reaction proceeds via a well-established nucleophilic acyl substitution mechanism.[1]

Mechanism Breakdown:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-naphthylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropionyl chloride. This initial attack results in the formation of a tetrahedral intermediate.[1]

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the expulsion of the chloride ion, which is a good leaving group.[1]

-

Deprotonation: A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrogen chloride (HCl) byproduct formed during the reaction. This deprotonation of the nitrogen atom yields the final, neutral amide product.[1]

Caption: Nucleophilic acyl substitution mechanism.

Experimental Protocol

Disclaimer: The following protocol is an adapted procedure based on the general methodology for the N-acylation of amines with 3-chloropropionyl chloride.[1] It has not been experimentally validated for the specific synthesis of this compound and should be optimized and performed with appropriate safety precautions.

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) |

| 2-Naphthylamine | C₁₀H₉N | 143.19 |

| 3-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 |

| Triethylamine | (C₂H₅)₃N | 101.19 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| 1M Hydrochloric acid | HCl | 36.46 |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 |

| Brine | NaCl (aq) | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-naphthylamine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, slowly add triethylamine (1.2 eq).

-

Acylation: Add 3-chloropropionyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature below 5 °C during the addition. A precipitate of triethylammonium chloride may form.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure this compound.

Caption: Experimental workflow for the synthesis.

Product Characterization

Disclaimer: As no specific experimental spectroscopic data for this compound has been found in the surveyed literature, the following are predicted characteristic signals based on the analysis of analogous compounds.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the naphthalene ring, typically in the range of δ 7.2-8.0 ppm. The methylene protons adjacent to the chlorine atom would likely appear as a triplet around δ 3.8-4.0 ppm, while the methylene protons adjacent to the carbonyl group would appear as a triplet around δ 2.8-3.0 ppm. A broad singlet for the N-H proton is also expected.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display a signal for the carbonyl carbon around δ 170 ppm. The carbons of the naphthalene ring would appear in the aromatic region (δ 110-140 ppm). The methylene carbons of the chloropropyl group would have distinct signals, with the carbon bonded to chlorine appearing more downfield.

-

IR (Infrared) Spectroscopy: The IR spectrum is predicted to show a strong absorption band for the C=O stretching of the amide group around 1650-1680 cm⁻¹. A characteristic N-H stretching vibration should be observed in the region of 3200-3400 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (233.69 g/mol ). An [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak would be indicative of the presence of a chlorine atom.

Conclusion

This technical guide outlines a comprehensive and scientifically grounded pathway for the synthesis of this compound. By leveraging the well-established nucleophilic acyl substitution reaction, a robust and reproducible synthesis can be achieved. The provided theoretical protocol and predicted characterization data serve as a valuable starting point for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the exploration of this and related molecular scaffolds for novel applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]. Accessed January 22, 2026.

-

Asian Journal of Chemistry. Synthesis of 1-Amidoalkyl-2-Naphthols by Two-Component Friedel-Crafts Reaction. 2013;25(7):4121-4122. [Link]. Accessed January 22, 2026.

-

Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]. Accessed January 22, 2026.

-

MDPI. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]. Accessed January 22, 2026.

-

SciSpace. Synthesis, crystal structure, spectroscopic characterization and theoretical calculations of (Z)-N-(naphthalen-2-yl)-1-(5-nitrothiophen-2-yl)methanimine. [Link]. Accessed January 22, 2026.

-

ResearchGate. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. [Link]. Accessed January 22, 2026.

-

ResearchGate. Synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. [Link]. Accessed January 22, 2026.

-

ResearchGate. 3-Chloro-N-(4-methoxyphenyl)propanamide. [Link]. Accessed January 22, 2026.

-

ResearchGate. Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides. [Link]. Accessed January 22, 2026.

Sources

biological activity of 3-chloro-N-(naphthalen-2-yl)propanamide

An In-depth Technical Guide to the Pre-clinical Biological Activity Profiling of 3-chloro-N-(naphthalen-2-yl)propanamide

Authored by: A Senior Application Scientist

Foreword: Charting the Unexplored Biological Landscape of a Novel Naphthalenamide

In the vast and ever-expanding universe of chemical entities, countless molecules hold the potential for profound biological impact, yet remain largely uncharacterized. This compound is one such molecule. While its chemical structure is defined[1], its interactions with biological systems are, to date, a black box. The naphthalene moiety is a common scaffold in biologically active compounds, with derivatives exhibiting a wide range of activities including antimicrobial and anti-inflammatory effects[2][3]. This guide, therefore, serves not as a summary of known activities, but as a comprehensive roadmap for the systematic investigation of the biological potential of this compound.

This document is structured to guide researchers, scientists, and drug development professionals through a logical, multi-phase screening cascade. We will begin with broad-spectrum assessments of cytotoxicity and antimicrobial effects, followed by more nuanced investigations into potential mechanisms of action, such as the induction of apoptosis, anti-inflammatory properties, and specific enzyme inhibition. Each proposed experimental phase is accompanied by detailed, field-proven protocols, the rationale behind their selection, and guidance on data interpretation. Our approach is grounded in the principles of scientific integrity, ensuring that the proposed workflows are self-validating and built upon authoritative methodologies.

Phase 1: Foundational Profiling - Cytotoxicity and Antimicrobial Activity

The initial phase of characterizing a novel compound involves establishing its foundational biological effects. This includes determining its general toxicity to mammalian cells and its potential to inhibit the growth of pathogenic microorganisms.

In Vitro Cytotoxicity Assessment

A fundamental first step in drug discovery is to evaluate a compound's cytotoxicity to understand its therapeutic window.[4][5] A highly cytotoxic compound may be a candidate for oncology applications, while low cytotoxicity is desirable for most other therapeutic areas. We will employ a multi-assay approach to obtain a comprehensive cytotoxicity profile.

Experimental Workflow: Cytotoxicity Profiling

Caption: Workflow for antimicrobial screening.

Detailed Protocol: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of a specific microorganism. [6]

-

Preparation of Inoculum: Culture bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains overnight in appropriate broth. Dilute the cultures to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in broth in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the specific microbe (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Phase 2: Delving Deeper - Mechanistic Insights

Should the initial screening reveal significant biological activity, the next phase focuses on understanding the underlying mechanisms.

Elucidation of Apoptotic Induction

If this compound demonstrates cytotoxicity, particularly against cancer cell lines, it is crucial to determine if cell death occurs via apoptosis (programmed cell death) or necrosis. [4][7]

Experimental Workflow: Apoptosis Assays

Caption: Workflow for investigating apoptosis induction.

Detailed Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [8]

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Assessment of Anti-inflammatory Potential

Naphthalene-containing compounds have been reported to possess anti-inflammatory properties. [9][10]This can be investigated in vitro by measuring the compound's ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells.

Experimental Workflow: In Vitro Anti-inflammatory Assay

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Detailed Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the production of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent. [11]

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Griess Assay: Collect the cell culture supernatant. Mix equal volumes of supernatant and Griess reagent and incubate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-only treated control.

Enzyme Inhibition Screening

Many drugs exert their effects by inhibiting specific enzymes. [12][13]A general screening approach can be employed to identify potential enzyme targets for this compound.

Conceptual Workflow: Enzyme Inhibition Screening

Caption: Conceptual workflow for enzyme inhibition screening.

General Protocol: In Vitro Enzyme Inhibition Assay

The specific protocol will vary depending on the enzyme, but the general principle remains the same. [14]

-

Assay Setup: In a microplate well, combine the enzyme, buffer, and the test compound or vehicle control.

-

Initiation of Reaction: Add the enzyme's substrate to initiate the reaction.

-

Incubation: Incubate at the optimal temperature for the enzyme for a set period.

-

Detection: Stop the reaction and measure the product formation or substrate depletion using a suitable detection method (e.g., colorimetric, fluorometric, luminescent).

-

Data Analysis: Calculate the percentage of enzyme inhibition by the compound compared to the vehicle control. For confirmed hits, perform a dose-response analysis to determine the IC50.

Data Summary and Interpretation

All quantitative data from the proposed assays should be systematically tabulated to facilitate comparison and interpretation.

| Assay | Cell Line / Microbe | Endpoint Measured | Key Parameter |

| Cytotoxicity | HEK293, HeLa, MCF-7 | Metabolic activity, Membrane integrity | IC50 (µM) |

| Antimicrobial | S. aureus, E. coli, C. albicans | Microbial growth | MIC (µg/mL) |

| Apoptosis | Cytotoxic-sensitive cell line | Phosphatidylserine externalization | % Apoptotic cells |

| Anti-inflammatory | RAW 264.7 | Nitric Oxide production | % Inhibition |

| Enzyme Inhibition | Target Enzyme | Enzyme activity | IC50 (µM) |

Conclusion and Path Forward

This technical guide provides a comprehensive, phased approach to systematically unravel the . By following the detailed protocols outlined herein, researchers can generate a robust dataset to determine its cytotoxic, antimicrobial, anti-inflammatory, and enzyme inhibitory potential. The findings from this proposed research will be instrumental in determining the future trajectory of this compound in the drug discovery and development pipeline. Positive results in any of these assays would warrant further investigation, including in vivo efficacy and safety studies, to fully elucidate the therapeutic potential of this compound.

References

-

Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog. Retrieved from [Link]

- CLSI. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.

-

Slideshare. (n.d.). Experimental evaluation of anti inflammatory agents. Retrieved from [Link]

-

Pharmacognosy. (n.d.). Screening Methods for Antiinflammatory Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Cytotoxic Profiling of Annotated and Diverse Chemical Libraries Using Quantitative High Throughput Screening. Retrieved from [Link]

-

ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

-

MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]

-

ProQuest. (n.d.). (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Retrieved from [Link]

-

ResearchGate. (2015). Rapid Screening of Antimicrobial Synthetic Peptides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]

-

MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

-

MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

-

MDPI. (n.d.). Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches. Retrieved from [Link]

-

Biology LibreTexts. (2025). Enzyme Inhibition. Retrieved from [Link]

-

ACS Publications. (2016). Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of novel N-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity. Retrieved from [Link]

-

International Journal of ChemTech Research. (n.d.). Design and Synthesis of Three Naphtol Derivatives using the Three Component System. Retrieved from [Link]

-

MDPI. (n.d.). Photochemical Reactivity of Naphthol-Naphthalimide Conjugates and Their Biological Activity. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Retrieved from [Link]

- Google Patents. (n.d.). Substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound, and salts thereof.

-

ResearchGate. (n.d.). 3-Chloro-N-(4-methoxyphenyl)propanamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Examples of biological activity of naphthalene derivative. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Chloro-N-(4-sulfamoylphenyl)propanamide. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Naphthalen-2-ylthio) propanamide. Retrieved from [Link]

Sources

- 1. This compound | C13H12ClNO | CID 4097221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Apoptosis Protocols | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. <i>(±)-N</i>-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide - ProQuest [proquest.com]

- 10. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of anti-inflammatory activity of compounds isolated from the rhizome of Ophiopogon japonicas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. blog.biobide.com [blog.biobide.com]

- 13. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility and Stability of 3-chloro-N-(naphthalen-2-yl)propanamide

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability profile of 3-chloro-N-(naphthalen-2-yl)propanamide, a molecule of interest for researchers in drug development and chemical synthesis. In the absence of extensive empirical data, this document synthesizes theoretical principles, predicted physicochemical properties, and established analytical methodologies to build a robust predictive framework. It details field-proven, step-by-step protocols for determining aqueous and organic solubility via the shake-flask method and for assessing chemical stability through forced degradation studies, consistent with international regulatory standards. The guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical workflows required to effectively characterize this and structurally related compounds.

Introduction and Molecular Overview

This compound is a secondary amide characterized by a naphthalene ring system linked via a nitrogen atom to a 3-chloropropanoyl group. Its structure combines a large, hydrophobic polycyclic aromatic moiety with a polar, yet hydrolytically susceptible, α-chloro amide functionality. This unique combination dictates its physicochemical behavior, influencing its utility in various applications, from synthetic building blocks to potential pharmacophores. A thorough understanding of its solubility and stability is a critical prerequisite for any meaningful development, as these properties govern bioavailability, formulation strategies, storage conditions, and shelf-life. This guide explains the causality behind its expected behavior and provides the rigorous experimental designs needed to validate these predictions.

Physicochemical Properties

The inherent properties of a molecule are the primary determinants of its bulk behaviors like solubility and stability. For this compound, key properties have been computationally predicted and are summarized below.

| Property | Predicted Value | Source | Significance for Solubility & Stability |

| Molecular Formula | C₁₃H₁₂ClNO | PubChem[1] | Foundational for all calculations. |

| Molecular Weight | 233.69 g/mol | PubChem[1] | Influences diffusion and dissolution rates. |

| XLogP3 | 2.9 | PubChem[1] | Indicates significant lipophilicity, suggesting low aqueous solubility and preference for nonpolar solvents. |

| Hydrogen Bond Donors | 1 (Amide N-H) | PubChem[1] | Allows for hydrogen bonding with protic solvents, a key interaction for dissolution. |

| Hydrogen Bond Acceptors | 1 (Carbonyl C=O) | PubChem[1] | Allows for hydrogen bonding with protic solvents like water and alcohols. |

| Polar Surface Area | 29.1 Ų | PubChem[1] | A relatively small polar surface area compared to the overall size, reinforcing the prediction of low aqueous solubility. |

| IUPAC Name | This compound | PubChem[1] | Unambiguous chemical identifier. |

These predicted values collectively portray a molecule with dominant hydrophobic character due to the large naphthalene ring, which is expected to severely limit its solubility in aqueous media. The single hydrogen bond donor and acceptor on the amide group provide a site for polar interactions, but this is likely insufficient to overcome the lipophilicity of the carbon-rich scaffold.

Solubility Profile: Theory and Experimental Protocol

Solubility is a thermodynamic equilibrium between the solid state and the dissolved state of a compound in a solvent. For pharmaceutical applications, both aqueous and organic solvent solubility are critical parameters.

Theoretical Considerations

The solubility of this compound is governed by the "like dissolves like" principle.

-

Aqueous Solubility : Expected to be very low. The high XLogP3 value of 2.9 signifies that the compound is nearly 1000 times more soluble in octanol than in water. The large, nonpolar surface area of the naphthalene moiety dominates the molecule's character, leading to an unfavorable energetic cost for creating a solvation shell in the highly ordered hydrogen-bonding network of water.

-

Organic Solvent Solubility : Solubility will be significantly higher in organic solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is predicted. These solvents can effectively solvate the polar amide group without the high energetic penalty associated with disrupting a hydrogen-bonding network.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amide linkage.

-

Nonpolar Solvents (e.g., Toluene, Chloroform): Moderate solubility is likely, driven by favorable van der Waals interactions with the naphthalene ring. The solubility in these solvents provides insight into the compound's lipophilicity.

-

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility, as it ensures that a true equilibrium is reached.[2][3][4] The protocol below is a self-validating system designed for accurate and reproducible measurements.

Objective: To determine the equilibrium solubility of this compound in various solvents (e.g., pH 7.4 phosphate buffer, 0.1 M HCl, ethanol, acetonitrile) at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

HPLC-UV system for quantification

-

Volumetric flasks and pipettes

Methodology:

-

Preparation:

-

Add an excess amount of solid this compound to three separate 2 mL vials for each solvent to be tested. "Excess" is critical and means enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~5-10 mg.

-

Accurately add 1.0 mL of the desired pre-equilibrated solvent to each vial.

-

Include a blank vial containing only the solvent as a control.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (~250 rpm).

-

Causality: Agitation ensures continuous mixing to facilitate dissolution, while constant temperature is crucial because solubility is temperature-dependent.

-

Equilibrate for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary. To validate, samples can be taken at 24h and 48h; if the concentration is unchanged, equilibrium has been reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand for 30 minutes to let larger particles settle.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.

-

Causality: This step is a critical phase separation. Failure to completely remove solid particles will lead to erroneously high solubility measurements.

-

Carefully withdraw an aliquot of the clear supernatant. Immediately dilute it with a known volume of mobile phase (or a suitable solvent) to prevent precipitation and to bring the concentration within the linear range of the analytical method. A 100-fold dilution is a common starting point.

-

-

Quantification:

-

Analyze the diluted samples using a validated stability-indicating HPLC-UV method (see Section 5.0).

-

Prepare a calibration curve using standards of known concentration of this compound.

-

Calculate the concentration in the original supernatant by applying the dilution factor. The average of the triplicate measurements represents the solubility.

-

Stability Profile: Degradation Pathways and Stress Testing

The stability of a drug substance is its capacity to remain within established specifications. For this compound, two primary points of liability exist: the amide bond and the carbon-chlorine bond.

Predicted Degradation Pathways

-

Hydrolysis of the Amide Bond: This is the most probable degradation route. Amide hydrolysis can be catalyzed by acid or base.[1][5][6]

-

Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This yields 2-naphthylamine and 3-chloropropanoic acid.

-

Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon. This reaction is generally slower for amides because the resulting amine anion is a poor leaving group, but it can be forced with heat and strong base.[6] The final products are the carboxylate salt and 2-naphthylamine.

-

-

Nucleophilic Substitution at the C-Cl Bond: The chlorine atom is attached to a primary carbon, making it susceptible to SN2 reactions. Nucleophiles present in a formulation (including water or hydroxide) could displace the chloride ion to form 3-hydroxy-N-(naphthalen-2-yl)propanamide.

-

Photodegradation: Naphthalene and its derivatives can undergo photodegradation upon exposure to UV light.[7][8][9][10] The mechanism can involve radical species and lead to complex degradation product profiles, potentially including hydroxylated or ring-opened species.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[11][12][13] These studies form the basis for developing a stability-indicating analytical method. The protocol follows ICH guidelines.[14][15][16][17][18]

Objective: To investigate the degradation of this compound under various stress conditions.

General Procedure:

-

Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

For each condition, prepare samples in triplicate. Include an unstressed control sample stored at 5 °C in the dark.

-

The goal is to achieve 5-20% degradation.[19] If degradation is too rapid or too slow, the stress level (acid/base concentration, temperature, time) should be adjusted.

Stress Conditions:

| Stress Condition | Protocol | Rationale & Causality |

| Acid Hydrolysis | Mix stock solution with 0.1 M HCl. Incubate at 60 °C for 24 hours. Neutralize with NaOH before analysis. | Simulates acidic environments. Heat accelerates the reaction to identify the primary acid-catalyzed degradation pathway (amide hydrolysis). |

| Base Hydrolysis | Mix stock solution with 0.1 M NaOH. Incubate at 60 °C for 24 hours. Neutralize with HCl before analysis. | Simulates alkaline environments. Heat is required to drive the typically slow base-catalyzed hydrolysis of amides. |

| Oxidation | Mix stock solution with 3% H₂O₂. Store at room temperature for 24 hours, protected from light. | Tests susceptibility to oxidative degradation. The naphthalene ring or other parts of the molecule may be susceptible. |

| Thermal Degradation | Store solid compound in a 70 °C oven for 48 hours. Also, store a solution at 70 °C. | Evaluates the intrinsic thermal stability of the molecule in both solid and solution states. |

| Photostability | Expose a solution and solid sample to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (per ICH Q1B).[16] A parallel control sample should be wrapped in aluminum foil. | Identifies susceptibility to light-induced degradation, a critical parameter for packaging and storage. |

Analysis: All stressed samples are analyzed by a stability-indicating HPLC method. The chromatograms are inspected for new peaks (degradants) and a decrease in the main peak area. A mass balance calculation should be performed to ensure that the decrease in the parent peak is accounted for by the appearance of degradation products.

Analytical Methodology for Quantification

A robust, validated analytical method is the cornerstone of any solubility or stability study. A High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is the standard choice for this type of molecule.

Recommended HPLC-UV Method Parameters:

-

Column: C16 or C18 reversed-phase column (e.g., Discovery RP-Amide C16, 15 cm × 4.6 mm, 5 µm).[20] The amide-embedded stationary phase can offer unique selectivity for amide-containing analytes.

-

Mobile Phase: A gradient elution is recommended to resolve the parent compound from potential polar and nonpolar degradants.

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: Start with a high percentage of Solvent A and gradually increase Solvent B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: The naphthalene ring system will have strong UV absorbance. A photodiode array (PDA) detector should be used to scan from 200-400 nm to determine the optimal wavelength for detection (likely around 254 nm or 280 nm) and to assess peak purity.

-

Injection Volume: 10 µL.

This method must be validated for specificity (as a stability-indicating method), linearity, accuracy, precision, and range to ensure trustworthy data.

Conclusion

This guide establishes a comprehensive framework for characterizing the solubility and stability of this compound. Based on its physicochemical properties, the compound is predicted to have low aqueous solubility and be primarily susceptible to hydrolytic degradation of the amide bond. The detailed, step-by-step protocols provided for solubility determination and forced degradation studies offer a rigorous, field-proven approach to experimentally verify these predictions. The successful execution of these workflows, underpinned by a robust HPLC analytical method, will generate the critical data necessary to guide formulation, define storage conditions, and advance the development of this compound for its intended scientific applications.

References

-

Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. (n.d.). Galician-Portuguese Journal of Geriatrics and Gerontology. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ICH Guidelines for Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2023, April 30). European Medicines Agency. [Link]

-

Photodegradation of naphthalene-derived particle oxidation products. (n.d.). RSC Publishing. [Link]

-

Photodegradation of naphthalene over Fe3O4 under visible light irradiation. (2019, January 30). Cogent Engineering. [Link]

-

Quality Guidelines. (n.d.). ICH. [Link]

-

ICH STABILITY TESTING GUIDELINES. (n.d.). SNS Courseware. [Link]

-

Evaluation of Predictive Solubility Models in Pharmaceutical Process Development an Enabling Technologies Consortium Collaboration. (2022, August 22). ACS Publications. [Link]

-

Unveiling the Photodegradation Mechanism of Monochlorinated Naphthalenes under UV-C Irradiation: Affecting Factors Analysis, the Roles of Hydroxyl Radicals, and DFT Calculation. (n.d.). MDPI. [Link]

-

Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. (n.d.). ChemRxiv. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2024, March 21). AMSbiopharma. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). Nature. [Link]

-

Kinetics and mechanism of amide acetal hydrolysis. Carbon-oxygen vs. carbon-nitrogen bond cleavage in acid solutions. (n.d.). Journal of the American Chemical Society. [Link]

-

(PDF) Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. (n.d.). ResearchGate. [Link]

-

Catalytic Efficiencies in Amide Hydrolysis. The Two-Step Mechanism 1,2. (n.d.). ACS Publications. [Link]

-

Amide Hydrolysis: Mechanism, Conditions and Applications. (n.d.). Allen. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2022, December 9). Protocols.io. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. [Link]

-

Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. [Link]

-

Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022, November 8). Biosciences Biotechnology Research Asia. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

-

Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. bioassaysys.com [bioassaysys.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. idk.org.rs [idk.org.rs]

- 8. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]

- 9. royalsocietypublishing.org [royalsocietypublishing.org]

- 10. mdpi.com [mdpi.com]

- 11. ijrpp.com [ijrpp.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pharmainfo.in [pharmainfo.in]

- 14. scribd.com [scribd.com]

- 15. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 16. snscourseware.org [snscourseware.org]

- 17. ICH Official web site : ICH [ich.org]

- 18. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. Chromatogram Detail [sigmaaldrich.com]

An Inquiry into the Obscure History of 3-chloro-N-(naphthalen-2-yl)propanamide: A Technical Brief

To the esteemed researchers, scientists, and drug development professionals,

This technical brief addresses the current state of knowledge surrounding the chemical compound 3-chloro-N-(naphthalen-2-yl)propanamide . Despite its well-defined chemical structure and commercial availability, a comprehensive investigation into the scientific and patent literature reveals a notable absence of detailed information regarding its discovery, historical development, and specific applications. This document serves to summarize the available data and highlight the enigmatic nature of this particular molecule within the broader landscape of chemical research.

Compound Identification and Properties

This compound is a synthetic organic compound. Its fundamental properties, as aggregated from chemical databases, are presented below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂ClNO | PubChem[1] |

| Molecular Weight | 233.7 g/mol | PubChem[1] |

| CAS Number | 183111-59-3 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 3-chloro-N-2-naphthylpropanamide, 3-chloro-N-(2-naphthyl)propanamide | PubChem[1] |

The Uncharted Territory: Discovery and History

A rigorous search of scholarly databases, including chemical abstracts and historical patent archives, yielded no specific records detailing the initial discovery or the principal investigators involved in the first synthesis of this compound. The compound's CAS number, 183111-59-3, suggests its registration occurred in the latter half of the 20th century, a period of intense activity in chemical synthesis and pharmaceutical research. However, the specific impetus for its creation and the context of its emergence remain undocumented in readily accessible scientific literature.

While research on related N-(naphthalen-2-yl) amides and propanamide derivatives exists, often exploring their potential biological activities, a direct lineage or a clear research program leading to the synthesis of this specific chloro-derivative is not apparent.[2][3][4][5][6] The history of propanamide derivatives, in general, is rich within medicinal chemistry, with many compounds investigated for a wide array of therapeutic applications. It is plausible that this compound was synthesized as part of a broader screening library or as an intermediate in a more complex synthesis that was ultimately not published.

Postulated Synthesis Pathway

In the absence of a documented, peer-reviewed synthesis protocol for this compound, we can infer a probable synthetic route based on fundamental principles of organic chemistry. The formation of an amide bond is a cornerstone of organic synthesis, and several reliable methods are available.

Conceptual Synthesis Workflow

The most logical and widely practiced method for the synthesis of this compound would involve the acylation of 2-naphthylamine with 3-chloropropanoyl chloride. This reaction falls under the category of nucleophilic acyl substitution.

Sources

- 1. This compound | C13H12ClNO | CID 4097221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Bioactive Scaffolds from 3-chloro-N-(naphthalen-2-yl)propanamide

For: Researchers, scientists, and drug development professionals.

Introduction

The naphthalen-2-yl)propanamide scaffold is a privileged starting point in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of a reactive chloropropyl side chain in 3-chloro-N-(naphthalen-2-yl)propanamide offers a versatile handle for the synthesis of a diverse library of novel compounds. This guide provides detailed protocols for the synthesis of new molecular entities via nucleophilic substitution and intramolecular cyclization reactions, transforming this readily available starting material into potentially high-value bioactive molecules. We will explore the synthesis of N-substituted piperazine and morpholine derivatives, thioethers, and novel heterocyclic systems such as quinolinones.

PART 1: Intermolecular Nucleophilic Substitution Reactions

The chlorine atom on the propyl chain of this compound is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the straightforward introduction of a variety of functional groups and heterocyclic systems. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks the carbon atom, and the chloride ion is displaced in a single, concerted step.[1][3]

Synthesis of N-Substituted Piperazine and Morpholine Derivatives

Piperazine and morpholine moieties are common pharmacophores found in numerous approved drugs, contributing to improved pharmacokinetic properties and biological activity.[4][5] By reacting this compound with substituted piperazines or amino alcohols, novel derivatives with potential therapeutic applications can be readily synthesized.

Causality: This protocol exemplifies a typical SN2 reaction where the secondary amine of N-methylpiperazine acts as the nucleophile. The use of a base like potassium carbonate is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction.

| Reagent | MW ( g/mol ) | Equivalents | Amount |

| This compound | 233.69 | 1.0 | 2.34 g |

| N-methylpiperazine | 100.16 | 1.2 | 1.20 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.76 g |

| Acetonitrile (CH₃CN) | - | - | 50 mL |

Step-by-Step Procedure:

-

To a 100 mL round-bottom flask, add this compound (2.34 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol).

-

Add 50 mL of acetonitrile and stir the suspension for 10 minutes at room temperature.

-

Add N-methylpiperazine (1.20 g, 12 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure product.

Visualization of the Synthetic Workflow:

Caption: Workflow for the synthesis of N-substituted piperazine derivatives.

Synthesis of Thioether Derivatives

Thioether linkages are present in various biologically active molecules and can modulate the lipophilicity and metabolic stability of a compound. The reaction of this compound with thiols provides a straightforward route to novel thioether derivatives.

Causality: This protocol utilizes the high nucleophilicity of the thiolate anion, which is generated in situ by the reaction of thiophenol with a base like sodium hydride. Dimethylformamide (DMF) is an excellent solvent for this type of reaction as it is polar aprotic and has a high boiling point, allowing for a wide range of reaction temperatures.

| Reagent | MW ( g/mol ) | Equivalents | Amount |

| This compound | 233.69 | 1.0 | 2.34 g |

| Thiophenol | 110.18 | 1.1 | 1.21 g |

| Sodium Hydride (NaH, 60% dispersion in oil) | 24.00 | 1.2 | 0.48 g |

| Dimethylformamide (DMF) | - | - | 40 mL |

Step-by-Step Procedure:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.48 g, 12 mmol).

-

Add 20 mL of anhydrous DMF and cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of thiophenol (1.21 g, 11 mmol) in 10 mL of anhydrous DMF to the NaH suspension. Stir for 30 minutes at 0°C.

-

Add a solution of this compound (2.34 g, 10 mmol) in 10 mL of anhydrous DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by TLC.

-

Carefully quench the reaction by slowly adding 20 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired thioether.

PART 2: Intramolecular Cyclization Reactions

Intramolecular cyclization of this compound can lead to the formation of novel heterocyclic ring systems, which are of great interest in drug discovery. This approach offers a pathway to rigidified analogs of the parent structure, which can lead to enhanced biological activity and selectivity.

Synthesis of Quinolinone Derivatives via Intramolecular Friedel-Crafts Acylation

The naphthalene ring system can undergo intramolecular Friedel-Crafts acylation, where the propanamide chain acts as the acylating agent to form a new six-membered ring, resulting in a quinolinone derivative. This reaction is typically promoted by a strong Lewis acid, such as aluminum chloride (AlCl₃), or a protic acid like polyphosphoric acid (PPA).[6][7]

Causality: This protocol describes an intramolecular Friedel-Crafts acylation. The Lewis acid, AlCl₃, coordinates to the carbonyl oxygen of the amide and the chlorine atom, generating a highly electrophilic acylium ion intermediate. The electron-rich naphthalene ring then acts as a nucleophile, attacking the acylium ion to form the new ring. The choice of a non-polar solvent like dichloromethane is common for Friedel-Crafts reactions.

| Reagent | MW ( g/mol ) | Equivalents | Amount |

| This compound | 233.69 | 1.0 | 2.34 g |

| Aluminum Chloride (AlCl₃) | 133.34 | 3.0 | 4.00 g |

| Dichloromethane (DCM) | - | - | 50 mL |

Step-by-Step Procedure:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add aluminum chloride (4.00 g, 30 mmol).

-

Add 30 mL of anhydrous dichloromethane and cool the suspension to 0°C.

-

Slowly add a solution of this compound (2.34 g, 10 mmol) in 20 mL of anhydrous dichloromethane to the AlCl₃ suspension.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 24 hours. Monitor the reaction by TLC.

-

Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl.

-

Stir the mixture until the ice has melted and then extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure quinolinone derivative.

Visualization of the Cyclization Pathway:

Caption: Intramolecular Friedel-Crafts cyclization pathway.

PART 3: Synthesis of Benzothiazepine Derivatives

Benzothiazepines are seven-membered heterocyclic compounds that have shown a wide range of pharmacological activities. A plausible route to novel benzothiazepine derivatives is the reaction of this compound with 2-aminothiophenol. This reaction likely proceeds through an initial nucleophilic substitution of the chloride by the thiol, followed by an intramolecular cyclization.[8]

Experimental Protocol: Synthesis of a N-(naphthalen-2-yl)-Substituted Benzothiazepine Derivative

Causality: This two-step, one-pot synthesis first involves the SN2 reaction between the highly nucleophilic thiolate of 2-aminothiophenol and the chloropropyl chain. The subsequent intramolecular cyclization is facilitated by the nucleophilic attack of the aniline nitrogen onto the amide carbonyl, which can be promoted by heat. The use of a high-boiling polar aprotic solvent like DMF is advantageous for both steps.

| Reagent | MW ( g/mol ) | Equivalents | Amount |

| This compound | 233.69 | 1.0 | 2.34 g |

| 2-Aminothiophenol | 125.19 | 1.1 | 1.38 g |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.12 g |

| Dimethylformamide (DMF) | - | - | 50 mL |

Step-by-Step Procedure:

-

To a 100 mL round-bottom flask, add this compound (2.34 g, 10 mmol), 2-aminothiophenol (1.38 g, 11 mmol), and sodium carbonate (2.12 g, 20 mmol).

-

Add 50 mL of DMF and stir the mixture at room temperature for 1 hour.

-

Heat the reaction mixture to 120-130°C and maintain for 24 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water.

-

Collect the precipitated solid by filtration and wash with water.

-

Dry the crude product in a vacuum oven.

-

Purify the product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography.

Conclusion